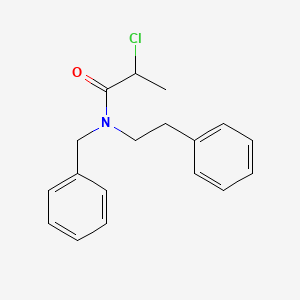

N-benzyl-2-chloro-N-(2-phenylethyl)propanamide

Description

The exact mass of the compound this compound is 301.1233420 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-chloro-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO/c1-15(19)18(21)20(14-17-10-6-3-7-11-17)13-12-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRHPQSEFFYWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CCC1=CC=CC=C1)CC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201208386 | |

| Record name | 2-Chloro-N-(2-phenylethyl)-N-(phenylmethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731011-97-5 | |

| Record name | 2-Chloro-N-(2-phenylethyl)-N-(phenylmethyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731011-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2-phenylethyl)-N-(phenylmethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic Asymmetric Synthesis:more Advanced Strategies Utilize Chiral Catalysts to Create the Desired Stereocenter from Achiral or Prochiral Precursors.

Diastereoselective Control in Related N-Benzylated Amide Syntheses

When a molecule contains more than one stereocenter, the relationship between them can be either syn or anti, leading to diastereomers. Diastereoselective synthesis aims to control the formation of one diastereomer over others. This is particularly relevant when the N-benzyl-N-(2-phenylethyl)amine portion of the molecule also contains stereocenters.

Chiral Auxiliaries: A common strategy involves the temporary attachment of a chiral auxiliary to the substrate. The auxiliary directs the stereochemical course of a subsequent reaction and is removed afterward. For instance, chiral amides derived from C2-symmetric pyrrolidines have been used as synthons in asymmetric synthesis. iupac.org A keteniminium salt generated from such a chiral amide can undergo a [2+2] cycloaddition reaction with an olefin, where the chiral auxiliary shields one face of the molecule, forcing the olefin to approach from the less hindered side and thus controlling the stereochemical outcome. iupac.org

Substrate-Controlled Diastereoselection: In this approach, an existing stereocenter within the substrate molecule directs the formation of a new stereocenter. The stereochemical outcome is dictated by the inherent steric and electronic properties of the substrate. An example can be seen in the asymmetric addition reactions of enecarbamates with aldehydes. researchgate.net The geometry of the starting enecarbamate (whether it is the E or Z isomer) has a profound influence on the diastereoselectivity of the reaction, leading preferentially to either the anti or syn adduct, respectively. researchgate.net This principle could be applied to a synthesis where a stereocenter in one of the N-substituents (benzyl or phenylethyl group) directs the stereoselective chlorination at the C2 position of the propanamide.

Chiral Resolution Techniques for N-benzyl-2-chloro-N-(2-phenylethyl)propanamide Racemates

When an enantioselective synthesis is not feasible, a racemic mixture (a 1:1 mixture of both enantiomers) may be produced. Chiral resolution is the process of separating these enantiomers.

Enzymatic Kinetic Resolution:this Method Utilizes the Stereoselectivity of Enzymes. an Enzyme, Such As a Lipase, Can Be Used to Selectively Catalyze a Reaction on Only One Enantiomer of the Racemic Mixture. for Example, a Lipase Can Selectively Acylate One Enantiomer of a Chiral Amine, Converting It into an Amide.google.comthe Resulting Mixture, Containing One Enantiomer As an Amide and the Other As the Unreacted Amine, Can then Be Easily Separated by Standard Chemical Techniques Like Extraction or Chromatography.

| Resolution Technique | Principle | Advantages |

| Classical Resolution | Formation of separable diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Scalable to large quantities, well-established technique. |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to different retention times and separation. nih.gov | High separation efficiency, applicable to a wide range of compounds, analytical and preparative scales. nih.govmdpi.com |

| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the reacted and unreacted forms to be separated. google.com | High enantioselectivity, mild reaction conditions. |

Computational and Theoretical Investigations of N Benzyl 2 Chloro N 2 Phenylethyl Propanamide

Quantum Chemical Calculations and Molecular Descriptors of N-benzyl-2-chloro-N-(2-phenylethyl)propanamide and its Analogues

Quantum chemical calculations are employed to elucidate the fundamental electronic properties and geometric structure of a molecule. Methods like Density Functional Theory (DFT) are frequently used to compute a wide range of molecular descriptors that are crucial for understanding chemical reactivity and intermolecular interactions. nih.gov

The electronic structure of this compound dictates its reactivity and how it interacts with other molecules. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of chemical stability.

Other significant electronic descriptors include the dipole moment, which measures the polarity of the molecule, and the distribution of atomic charges, which can be visualized using molecular electrostatic potential (MEP) maps. These maps identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about potential sites for intermolecular interactions.

Table 1: Calculated Electronic Descriptors for this compound and Hypothetical Analogues Note: The following data is illustrative and based on typical values for similar organic molecules.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| This compound | -6.85 | -0.95 | 5.90 | 3.15 |

| Analogue 1 (R= -H) | -6.92 | -1.01 | 5.91 | 2.98 |

| Analogue 2 (R= -OCH3) | -6.71 | -0.89 | 5.82 | 3.45 |

| Analogue 3 (R= -NO2) | -7.15 | -1.25 | 5.90 | 4.80 |

Tertiary amides, such as this compound, can exhibit complex conformational behavior, primarily due to the restricted rotation around the amide C-N bond. This restriction can lead to the existence of distinct cis (E) and trans (Z) rotamers in solution. scielo.br Computational methods are used to perform a systematic search of the molecule's conformational space to identify stable, low-energy conformers. researchgate.net

The optimized molecular geometry provides precise information on bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations can determine the planarity of the amide group and the spatial orientation of the benzyl (B1604629) and phenylethyl substituents. This geometric information is fundamental for understanding steric effects and for preparing the molecule for further studies like molecular docking. nih.gov

Molecular Docking Simulations and Binding Mode Predictions for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting how a compound might interact with a biological target. nih.govresearchgate.net

Docking simulations place the ligand, this compound, into the active site of a target protein. The simulation then evaluates various binding poses and scores them based on their stability. The analysis of the best-scoring poses reveals a detailed profile of the ligand-protein interactions. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occurring between the nonpolar regions of the ligand (such as the benzyl and phenyl rings) and hydrophobic pockets in the protein's active site.

Pi-Stacking: Aromatic ring interactions between the ligand and amino acid residues like phenylalanine, tyrosine, or tryptophan.

For related N-benzyl compounds, docking studies have been performed against various targets, including enzymes like AmpC beta-lactamase and lanosterol (B1674476) 14 alpha-demethylase, which are relevant in antimicrobial research. researchgate.net

By identifying the specific amino acid residues that interact with the ligand, molecular docking helps to characterize the chemical environment of the protein's active site. This information is crucial for understanding the basis of molecular recognition.

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy value typically indicates a more stable and favorable interaction. This predicted affinity allows for the ranking of different compounds or different binding poses, helping to prioritize molecules for further experimental testing.

Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Protein Target Note: The following data is for demonstration purposes.

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | Tyr88, Ser124 | Hydrogen Bond |

| 1 | -8.5 | Phe210, Leu214 | Hydrophobic |

| 1 | -8.5 | Trp150 | Pi-Stacking |

| 2 | -7.9 | Gln92, Asp120 | Hydrogen Bond |

| 2 | -7.9 | Val148, Ile208 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. biolscigroup.us A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. researchgate.net

The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related derivatives of this compound with experimentally measured biological activity is required.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. These can include electronic descriptors (from quantum chemistry), steric descriptors (e.g., molecular volume), hydrophobic descriptors (e.g., LogP), and topological descriptors (describing molecular connectivity).

Model Building: Statistical techniques, such as multiple linear regression (MLR), are used to build an equation that correlates a selection of descriptors with the observed biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using statistical methods, often by using an external set of compounds not included in the model-building process. biolscigroup.us

A typical QSAR model is represented by an equation such as:

Biological Activity = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ...

This equation provides quantitative insights into which molecular properties are most influential for the desired activity, allowing for the rational design of more potent analogues. researchgate.net

Development of Predictive Models

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational chemistry for forecasting the biological activity of compounds. nih.govresearchgate.net The fundamental principle of QSAR is that the activity of a chemical is directly related to its molecular structure and physicochemical properties. researchgate.net For a compound like this compound, a QSAR model would be developed by first compiling a dataset of structurally similar chloroacetamide derivatives with known biological activities.

The process involves calculating a wide array of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a mathematical model that correlates these descriptors with the observed activity. nih.govresearchgate.net The reliability of any QSAR model is highly dependent on rigorous validation, including internal validation (like cross-validation) and external validation using an independent test set of compounds. nih.gov

For chloroacetamides, key descriptors often include those related to lipophilicity (e.g., LogP) and electronic parameters, as these influence the molecule's ability to cross cell membranes and interact with biological targets. nih.gov A well-validated QSAR model could then be used to predict the activity of this compound before its synthesis and experimental testing, saving time and resources. nih.gov

Table 1: Common Descriptor Classes in QSAR Studies for Chloroacetamide-like Compounds

| Descriptor Class | Examples | Relevance to Bioactivity |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the branching and shape of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to the molecule's reactivity and interaction with polar environments. |

| Steric | Molar Volume, Surface Area | Influences how the molecule fits into a biological target's active site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts the compound's ability to pass through biological membranes. nih.gov |

Identification of Key Structural Features for Activity

The biological activity of chloroacetamide derivatives is intrinsically linked to their chemical structure. nih.gov Computational analysis helps to pinpoint the specific molecular fragments or features that are crucial for their function. For this compound, the key structural components likely include the chloroacetamide core, the N-benzyl group, and the N-phenylethyl group.

The chloroacetamide moiety itself is a known reactive group, capable of acting as an alkylating agent. nih.gov This functionality is often central to the mechanism of action for this class of compounds, which can involve the inhibition of enzymes like very-long-chain fatty acid elongases. researchgate.net The nature and position of substituents on the aromatic rings and the nitrogen atom significantly modulate this activity. nih.gov For instance, studies on N-(substituted phenyl)-2-chloroacetamides have shown that halogenated substituents on the phenyl ring can enhance activity due to increased lipophilicity, which facilitates passage through cell membranes. nih.gov

Table 2: Putative Key Structural Features of this compound

| Structural Feature | Potential Role in Activity | Type of Interaction |

| 2-Chloroacetamide Group | Covalent bond formation with target (e.g., enzyme inhibition). nih.govresearchgate.net | Alkylation |

| Amide Carbonyl Oxygen | Hydrogen bond acceptor. | Hydrogen Bonding |

| N-Benzyl Group | Hydrophobic interactions, π-π stacking. nih.gov | Hydrophobic/Aromatic |

| N-(2-phenylethyl) Group | Hydrophobic interactions, steric bulk influencing fit. | Hydrophobic/Steric |

Molecular Dynamics Simulations to Elucidate Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rsc.orgresearchgate.net By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations, flexibility, and interactions with the surrounding environment, such as a solvent or a biological membrane. nih.gov

For this compound, an MD simulation would typically start with an initial 3D structure of the molecule. This structure would be placed in a simulation box, often filled with water molecules to mimic physiological conditions. The simulation then calculates the forces between all atoms and tracks their movements over a set period, typically from nanoseconds to microseconds. bu.edu

These simulations can reveal the preferred conformations of the molecule in solution, showing how the flexible benzyl and phenylethyl side chains orient themselves. This provides insight into the molecule's dynamic behavior, including internal rotations and the stability of different conformers. rsc.org Understanding the conformational landscape is crucial, as the biologically active conformation that binds to a target may not be the lowest energy state in isolation. MD simulations can help identify these relevant conformations and provide a more realistic picture of the molecule's behavior in a biological context. rsc.orgnih.gov

In Silico Functional Molecular Activity Modeling

In silico functional molecular activity modeling, particularly through molecular docking, aims to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov This technique places the ligand into the binding site of a receptor in various orientations and conformations, calculating a "docking score" that estimates the binding affinity. nih.gov

The process requires a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. The chloroacetamide class of herbicides, for example, is known to target and inhibit very-long-chain fatty acid elongases (VLCFAE). researchgate.net A docking study of this compound into the active site of a VLCFAE could reveal the specific amino acid residues it interacts with.

The model would likely show the benzyl and phenylethyl groups fitting into hydrophobic pockets within the enzyme's active site, while the carbonyl oxygen could form hydrogen bonds with nearby residues. The chloroacetyl group would be positioned to react with a key residue, such as a cysteine, leading to irreversible inhibition of the enzyme. nih.govresearchgate.net These detailed interaction maps are invaluable for understanding the molecular basis of the compound's activity and for designing more potent and selective analogues.

Pharmacophore Modeling for this compound Analogues

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups, in their specific spatial arrangement. nih.gov

These models can be generated in two primary ways: ligand-based or structure-based. nih.gov A ligand-based approach would involve analyzing a set of known active chloroacetamide analogues to find the common chemical features responsible for their activity. nih.gov A structure-based approach would derive the pharmacophore from the key interaction points observed in the binding site of the target protein, often identified through molecular docking studies. nih.gov

For analogues of this compound, a pharmacophore model would likely consist of features representing the two hydrophobic aromatic rings, a hydrogen bond acceptor for the amide carbonyl, and a feature corresponding to the reactive chloroacetamide group. This model serves as a 3D query that can be used to screen large virtual databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov It also provides a blueprint for the rational design of new analogues with improved potency and selectivity.

Advanced Spectroscopic and Chromatographic Characterization of N Benzyl 2 Chloro N 2 Phenylethyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like CDCl₃ would be influenced by the electronic environment of the protons. For N-benzyl-2-chloro-N-(2-phenylethyl)propanamide, distinct signals would be anticipated for the aromatic protons of the benzyl (B1604629) and phenylethyl groups, the methylene (-CH₂-) protons, the methine (-CH-) proton, and the methyl (-CH₃) protons. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic protons (benzyl) | 7.2-7.4 | Multiplet |

| Aromatic protons (phenylethyl) | 7.1-7.3 | Multiplet |

| Benzyl -CH₂- | 4.5-4.7 | Singlet or Doublet |

| Phenylethyl -CH₂-CH₂-N- | 3.5-3.8 | Triplet |

| Phenylethyl -CH₂-Ar | 2.8-3.0 | Triplet |

| -CH(Cl)- | 4.3-4.5 | Quartet |

Note: These are predicted values and may vary in an actual experimental spectrum.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For instance, the carbonyl carbon of the amide group is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 169-172 |

| Aromatic Carbons | 125-140 |

| Benzyl -CH₂- | 50-55 |

| Phenylethyl -CH₂-CH₂-N- | 48-52 |

| Phenylethyl -CH₂-Ar | 33-36 |

| -CH(Cl)- | 58-62 |

Note: These are predicted values and may vary in an actual experimental spectrum.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically over two to three bonds. This would help in tracing the connectivity within the benzyl and phenylethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to (one-bond C-H coupling).

HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between different functional groups, for example, confirming the attachment of the benzyl and phenylethyl groups to the amide nitrogen.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of chlorine and nitrogen, and distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass for C₁₈H₂₀ClNO would be approximately 301.1233 g/mol .

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is crucial for analyzing the purity of the compound and identifying any potential impurities or degradation products. The retention time from the LC provides a characteristic property of the compound under specific chromatographic conditions. The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds.

In an LC-MS analysis of this compound, the compound would be separated on a suitable LC column and then ionized, typically using electrospray ionization (ESI). The resulting mass spectrum would show the protonated molecule [M+H]⁺. Further fragmentation of this ion (MS/MS) would yield a characteristic pattern of fragment ions, providing structural confirmation.

Table 3: Predicted Major Fragment Ions in MS/MS of this compound

| m/z (predicted) | Possible Fragment Structure |

|---|---|

| 210 | [M+H - C₆H₅CH₂]⁺ |

| 105 | [C₆H₅CH₂CH₂]⁺ |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

While general IR absorption regions for functional groups present in the molecule (e.g., amide C=O, C-N, aromatic C-H, C-Cl) can be predicted, an actual experimental IR spectrum for this compound is not available. Without a published spectrum, a data table of specific, observed vibrational frequencies (in cm⁻¹) and their corresponding functional group assignments cannot be accurately generated.

Elemental Analysis (C, H, N)

No experimental results from elemental analysis for this compound have been published. However, the theoretical elemental composition can be calculated based on its molecular formula, C₁₈H₂₀ClNO (Molecular Weight: 301.81 g/mol ).

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 71.64% |

| Hydrogen | H | 6.68% |

Note: This table represents calculated theoretical values, not experimental research findings.

Due to the absence of the requisite experimental data across all specified analytical techniques, generating an article that meets the user's strict requirements for detailed, scientifically accurate research findings is not possible.

Emerging Research Directions and Future Perspectives in N Benzyl 2 Chloro N 2 Phenylethyl Propanamide Research

Development of Novel Synthetic Methodologies for N-benzyl-2-chloro-N-(2-phenylethyl)propanamide Analogues

The synthesis of analogues of this compound is a critical step in exploring their chemical and biological potential. While traditional methods of amide bond formation remain relevant, research is increasingly focused on developing more efficient, sustainable, and versatile synthetic routes.

Conventional synthesis would typically involve the acylation of N-benzyl-2-phenylethanamine with 2-chloropropanoyl chloride or a related activated carboxylic acid derivative. However, modern advancements in amide synthesis offer a broader toolkit for creating a diverse library of analogues. unimi.itresearchgate.net These include:

Direct Amidation Reactions: Catalytic methods that enable the direct coupling of carboxylic acids and amines are gaining traction as they avoid the need for stoichiometric activating agents, thus reducing waste. researchgate.net

Visible-Light Photoredox Catalysis: This strategy offers a sustainable approach to amide synthesis, enabling reactions under mild conditions and allowing for the formation of amides from a variety of starting materials, including halides and arenes. nih.gov

Racemization-Free Coupling Reagents: For the synthesis of enantiomerically pure analogues, which is crucial for pharmacological studies, the use of advanced coupling reagents that minimize or eliminate racemization at the chiral center of the 2-chloropropanamide moiety is essential. rsc.org

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, scalability, and safety, which is particularly advantageous when handling reactive intermediates.

The development of these novel methodologies will not only facilitate the synthesis of a wider range of analogues with systematic variations but also contribute to greener and more efficient chemical manufacturing processes.

Table 1: Comparison of Synthetic Methodologies for Amide Bond Formation

| Methodology | Advantages | Disadvantages | Applicability to this compound Analogues |

|---|---|---|---|

| Traditional Coupling Reagents | Well-established, high yields | Generates stoichiometric waste, potential for racemization | Standard approach for initial analogue synthesis. |

| Direct Catalytic Amidation | High atom economy, reduced waste | May require specific catalysts and harsher conditions | Promising for greener synthesis of the core amide bond. |

| Photoredox Catalysis | Mild reaction conditions, sustainable | Requires specialized equipment, substrate scope can be limited | Potential for novel C-N bond formations and late-stage functionalization. nih.gov |

| Enzymatic Synthesis | High stereoselectivity, environmentally benign | Limited substrate scope, enzymes can be costly | Ideal for producing specific chiral isomers of analogues. rsc.org |

Advanced Structural Modification and Design of Next-Generation Derivatives

The core structure of this compound offers multiple points for structural modification to generate next-generation derivatives with tailored properties. Structure-activity relationship (SAR) studies on related N-benzyl compounds have shown that even minor structural changes can significantly impact biological activity. nih.gov A systematic approach to modifying the parent scaffold is key to optimizing potency, selectivity, and pharmacokinetic properties.

Key areas for modification include:

The N-benzyl group: Substitution on the aromatic ring can modulate electronic and steric properties, influencing binding affinity and selectivity for biological targets.

The N-(2-phenylethyl) group: Similar to the benzyl (B1604629) group, substitutions on this phenyl ring can fine-tune the molecule's interaction with target proteins. The ethyl linker can also be varied in length or conformation.

The Propanamide Backbone: The methyl group can be replaced with other small alkyl or functional groups. The stereochemistry at the chiral center is a critical parameter to investigate, as biological activity is often stereospecific.

The Chloro Substituent: As a potential reactive site, the chlorine atom can be replaced with other halogens or functional groups to alter reactivity and binding modes. This position is particularly interesting for the design of covalent inhibitors.

A strategic design of derivatives, informed by SAR data from related compound classes, will be instrumental in developing potent and selective molecules for specific biological applications. researchgate.net

Table 2: Potential Structural Modifications and Their Hypothesized Effects

| Modification Site | Example Modification | Potential Impact on Properties |

|---|---|---|

| N-benzyl ring | Introduction of electron-withdrawing or -donating groups | Altered binding affinity and selectivity. |

| N-(2-phenylethyl) ring | Addition of polar or nonpolar substituents | Modified solubility and pharmacokinetic profile. |

| Propanamide backbone | Variation of the alkyl group at C2 | Steric influence on target binding. |

| Chloro substituent | Replacement with other halogens (F, Br, I) | Tuned reactivity for covalent interactions. |

Exploration of Undiscovered Biological Targets and Pharmacological Profiles

While the specific biological targets of this compound are not yet well-defined, the chemical motifs present in its structure suggest several promising avenues for pharmacological investigation. The chloroacetamide warhead is a feature found in molecules with a range of biological activities, including herbicidal and potential anticancer effects. researchgate.netnih.gov

Future research will likely focus on screening libraries of this compound analogues against a wide array of biological targets to uncover novel pharmacological profiles. Potential areas of interest include:

Enzyme Inhibition: The electrophilic nature of the chloroacetamide moiety suggests that these compounds could act as covalent inhibitors of enzymes with nucleophilic residues (such as cysteine) in their active sites. nih.gov

Anticancer Activity: Given that some chloroacetamides have been investigated as inhibitors of cancer stem cells, screening for antiproliferative activity against various cancer cell lines is a logical next step. nih.gov

Antioxidant and Anti-inflammatory Activity: N-substituted propanamides and related indole (B1671886) derivatives have demonstrated antioxidant and anti-inflammatory properties, suggesting a potential role for this scaffold in mitigating oxidative stress. nih.gov

A comprehensive pharmacological profiling effort, utilizing high-throughput screening and cell-based assays, will be crucial in identifying the most promising therapeutic applications for this class of compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies are well-suited for accelerating research on this compound and its derivatives. nih.govacs.org By leveraging computational models, researchers can more efficiently design and prioritize new compounds for synthesis and testing.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a dataset of synthesized analogues and their corresponding biological activities is generated, ML algorithms can be used to build QSAR models. nih.gov These models can identify the key structural features that correlate with activity and predict the potency of virtual, yet-to-be-synthesized compounds.

Virtual Screening: Large chemical databases can be virtually screened using ML models to identify other compounds with similar predicted activity profiles, potentially leading to the discovery of novel scaffolds. researchgate.net

Pharmacokinetic and Toxicity Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with more drug-like properties early in the discovery process.

By embracing these in silico tools, the design-synthesis-test cycle can be significantly shortened, reducing the time and cost associated with discovering new bioactive molecules. chemrxiv.org

Role of this compound in Academic Collaborations and Patent Landscape from a Research Perspective

The development of a novel chemical entity like this compound from a research concept to a potential therapeutic agent often hinges on effective collaborations and a strategic approach to intellectual property.

Academic-Industrial Collaborations: Partnerships between academic research groups and pharmaceutical companies are increasingly vital for driving innovation in drug discovery. acs.orgresearchgate.net Academic labs often excel in early-stage research, including the development of novel synthetic methods and the initial exploration of a compound's biological activity. acs.orgnih.gov Industrial partners, in turn, provide the resources, infrastructure, and expertise in medicinal chemistry, preclinical development, and clinical trials necessary to advance a promising compound. For a scaffold like this compound, such collaborations could accelerate the exploration of its therapeutic potential. chemistryviews.org

Patent Landscape: From a research perspective, securing intellectual property is crucial for attracting investment and enabling further development. The patent landscape for small molecules is complex, with patents covering not only the composition of matter (the specific chemical structure) but also methods of synthesis, formulations, and new medical uses. biorxiv.orgyoutube.com For this compound and its analogues, a robust patent strategy would involve:

Patenting novel analogues with demonstrated biological activity.

Securing patents for innovative and efficient synthetic routes.

Exploring patents for specific therapeutic applications as they are discovered.

Navigating the patent landscape effectively is essential for translating fundamental research on this compound into tangible outcomes. nih.gov

Contributions to Fundamental Understanding of Amide Chemistry and Chemical Biology

Beyond its potential pharmacological applications, the study of this compound and its derivatives can provide valuable insights into fundamental aspects of amide chemistry and chemical biology.

Amide Chemistry: The amide bond is one of the most important functional groups in chemistry and biology. Research into the synthesis of complex amides like this compound contributes to the broader field by:

Driving the development of new and more efficient amide bond-forming reactions. unimi.it

Providing a platform to study the influence of steric and electronic factors on the reactivity and conformation of the amide group.

Enabling the exploration of the chemistry of α-haloamides, which are valuable synthetic intermediates.

Chemical Biology: From a chemical biology standpoint, a library of this compound analogues can serve as a powerful set of tools to probe biological systems. By identifying the biological targets of these compounds and elucidating their mechanism of action, researchers can:

Uncover new details about cellular pathways and disease mechanisms.

Develop novel chemical probes for studying protein function.

Gain a deeper understanding of the principles of molecular recognition between small molecules and their biological targets.

The exploration of this unique chemical scaffold, therefore, holds the promise of not only yielding new therapeutic agents but also enriching our fundamental knowledge of chemistry and biology.

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing N-benzyl-2-chloro-N-(2-phenylethyl)propanamide, and how can reaction yields be optimized?

- Methodology : Propanamide derivatives are typically synthesized via nucleophilic substitution or amidation. For example, analogous compounds like N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide were synthesized using coupling reactions (e.g., acid chlorides with amines) under reflux in solvents like dichloromethane or THF, achieving yields up to 84% . Optimization involves:

- Catalyst selection : Use of triethylamine or DMAP to enhance reactivity.

- Temperature control : Reactions performed at 0–25°C to minimize side products.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

- Data Table :

| Step | Reactant 1 | Reactant 2 | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Acid chloride | Amine derivative | DCM | 84% |

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) confirms substituent positions .

- X-ray crystallography : Tools like SHELX and SIR97 resolve solid-state structures. For example, SHELXL refines atomic coordinates with high precision (R-factors < 5%) .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties and reaction mechanisms of this compound?

- Methodology :

- Functional selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) predict thermochemical properties with <2.4 kcal/mol deviation .

- Basis sets : 6-31G(d,p) for geometry optimization; LANL2DZ for transition metals if applicable.

- Applications : Calculate HOMO-LUMO gaps to assess reactivity or simulate IR spectra for vibrational assignments.

- Data Table :

| Functional | Components | Accuracy (Avg. Deviation) | Reference |

|---|---|---|---|

| B3LYP | Exact exchange + gradient terms | 2.4 kcal/mol | |

| Colle-Salvetti | Correlation-energy formula | ~3% error |

Q. How should researchers address contradictions in pharmacological data, such as receptor binding affinities?

- Case Study : Fentanyl analogs (structurally similar propanamides) show variability in μ-opioid receptor binding due to substituent effects (e.g., para-chlorofentanyl vs. para-fluorofentanyl) .

- Resolution strategies :

- Assay standardization : Use consistent cell lines (e.g., CHO-K1 expressing human receptors) and radioligands (³H-DAMGO).

- Statistical analysis : Apply ANOVA to assess batch-to-batch variability or species-specific differences.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Storage : In airtight containers at –20°C to prevent degradation .

Data Contradiction Analysis

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Example : Conflicting NMR-derived structures can be validated via SIR97, which uses direct methods to phase diffraction data, achieving <0.01 Å resolution in bond lengths .

Q. Why might computational predictions of solubility conflict with experimental results?

- Factors :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.